3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

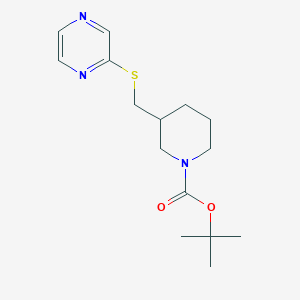

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353988-27-8) is a piperidine derivative functionalized with a pyrazine ring linked via a sulfanylmethyl (-SCH2-) group. Its molecular formula is C15H23N3O2S, with a molecular weight of 309.4 g/mol . The tert-butyl ester group at the 1-position of the piperidine ring serves as a protective moiety, enhancing stability during synthetic processes. The sulfanylmethyl linker distinguishes it from analogs with oxygen or amine-based linkers, influencing electronic properties and reactivity .

Properties

Molecular Formula |

C15H23N3O2S |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

tert-butyl 3-(pyrazin-2-ylsulfanylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-21-13-9-16-6-7-17-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |

InChI Key |

IHMDAIFDYYMDLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves:

- Introduction of the pyrazin-2-ylsulfanyl methyl substituent onto a piperidine ring.

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.

- Use of appropriate coupling and protection/deprotection steps to achieve high yield and purity.

Key Intermediates and Reagents

- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate : A common Boc-protected piperidine intermediate used for alkylation reactions.

- Pyrazin-2-yl thiol or pyrazin-2-ylmethyl halides : Used to introduce the sulfanyl methyl group via nucleophilic substitution.

- Bases : Triethylamine (TEA), DIPEA (N,N-diisopropylethylamine), or other tertiary amines to facilitate substitution and coupling reactions.

- Solvents : Environmentally friendly solvents such as methylene chloride, ethanol, or acetonitrile are preferred.

Detailed Preparation Methods

Method A: Alkylation of Boc-Protected Piperidine with Pyrazin-2-ylmethyl Halide

This method involves the nucleophilic substitution of a halomethyl pyrazine derivative with the Boc-protected piperidine.

- Starting materials : tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and pyrazin-2-ylmethyl chloride or bromide.

- Base addition : Triethylamine or DIPEA is added to the reaction mixture to neutralize the generated acid and promote nucleophilicity.

- Reaction conditions : The reaction is typically carried out in methylene chloride or acetonitrile at 0–40 °C for 3–4 hours.

- Workup : The mixture is quenched with water, extracted, and the organic phase is dried over anhydrous sodium sulfate.

- Purification : Concentration and column chromatography yield the desired product.

Method B: Reductive Alkylation of Boc-Protected Piperidine with Pyrazin-2-yl Aldehyde

An alternative approach uses reductive amination, where the Boc-protected piperidine reacts with pyrazin-2-yl aldehyde in the presence of a reducing agent.

- Condensation : Boc-piperidine is mixed with pyrazin-2-yl aldehyde in dichloromethane or methanol.

- Reducing agent : Sodium triacetoxyborohydride (NaBH(OAc)3) is added to reduce the formed imine to the secondary amine.

- Reaction conditions : Room temperature stirring for 12–24 hours.

- Deprotection (optional) : If needed, Boc group can be removed using 4 M HCl in dioxane.

- Purification : Extraction and silica gel chromatography.

Method C: Thiol-Mediated Substitution Using Pyrazin-2-yl Thiol

This method introduces the sulfanyl methyl group via nucleophilic attack of pyrazin-2-yl thiol on a suitable electrophilic intermediate.

- Preparation of electrophile : Boc-protected piperidine bearing a leaving group at the methyl position (e.g., bromomethyl or chloromethyl derivative).

- Nucleophilic substitution : The pyrazin-2-yl thiol is reacted with the electrophile in the presence of a base (TEA or DIPEA) in an aprotic solvent.

- Reaction conditions : Stirring at room temperature or slightly elevated temperatures (25–50 °C) for several hours.

- Workup and purification : Standard aqueous workup and chromatographic purification.

- This method is efficient for introducing sulfur linkages with yields typically above 70%.

- Careful control of reaction conditions is necessary to avoid disulfide formation and impurities.

Comparative Data Table of Preparation Methods

| Method | Key Reaction Type | Typical Yield (%) | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A: Alkylation | Nucleophilic substitution | 70–91 | Boc-piperidine, pyrazinylmethyl halide, TEA | High yield, straightforward | Requires halide intermediate |

| B: Reductive alkylation | Reductive amination | 50–75 | Boc-piperidine, pyrazinyl aldehyde, NaBH(OAc)3 | Avoids halides, mild conditions | Moderate yield, longer reaction time |

| C: Thiol substitution | Nucleophilic substitution | >70 | Boc-piperidine methyl halide, pyrazinyl thiol, base | Direct sulfur introduction | Possible side reactions, requires careful control |

Research Results and Optimization Notes

- Solvent choice : Methylene chloride and acetonitrile are commonly used due to good solubility and reaction control; however, greener solvents are being investigated to improve environmental profiles.

- Base selection : Triethylamine (TEA) is preferred for its balance of basicity and low nucleophilicity, minimizing side reactions.

- Temperature control : Maintaining 10–40 °C during alkylation reduces impurities and improves yield.

- Purification : Silica gel chromatography is standard; however, crystallization methods are being explored for scale-up.

- Impurity management : Oxidation of sulfanyl groups and over-alkylation are key impurities; inert atmosphere and stoichiometric control mitigate these issues.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Linker Heteroatom Differences

- Sulfur vs. Oxygen : The sulfanylmethyl group in the target compound (S-CH2-) confers greater nucleophilicity compared to the oxymethyl analog (O-CH2-), making it more reactive in alkylation or oxidation reactions .

- Amino vs. Sulfanylmethyl: The 3-methylpyrazinylamino substituent (C15H24N4O2) introduces a secondary amine, enabling hydrogen bonding and altering solubility profiles .

Substituent Complexity

- The 3-chloroquinoxaline derivative (C19H24ClN3O3) features a bulky, electron-deficient heterocycle, likely enhancing π-π stacking interactions in drug-receptor binding. The chlorine atom increases molecular weight and lipophilicity (clogP ~3.5 estimated) .

Chirality and Solubility

- The (S)-configured hydroxyethylsulfanyl analog (C12H23NO3S) includes a chiral center and a hydroxyl group, improving aqueous solubility (e.g., predicted logS ≈ -2.5) compared to the target compound .

Biological Activity

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 323.5 g/mol. The compound's structural characteristics suggest potential biological activities that are currently under investigation in various fields such as medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies indicate that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanisms by which it exerts these effects are still being elucidated but may involve enzyme inhibition or receptor modulation.

Biological Activities

Research findings indicate several key biological activities associated with this compound:

- Antimicrobial Activity : Initial studies have shown that the compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells, suggesting it may serve as a lead structure for new anticancer agents.

- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways, similar to other known inhibitors.

Data Table of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study involved testing various concentrations of the compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity.

-

Cancer Cell Line Study :

- In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis, measured by annexin V staining.

-

Neuraminidase Inhibition Study :

- The compound was tested as a neuraminidase inhibitor in an influenza virus model, showing effective inhibition at IC50 values comparable to established antiviral drugs.

Q & A

Q. What are the established synthetic routes for 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction parameters affect yield and purity?

Methodological Answer: The compound is synthesized via multi-step routes involving:

- Passerini reactions for constructing complex scaffolds (e.g., lipid nanoparticle formulations) .

- Parallel synthesis using imidazole intermediates, where reaction conditions (solvent, catalyst, temperature) significantly impact yield. For example, methanol as a solvent with triethylamine as a base achieved >90% purity in imidazole derivatives .

- Hydrogenation with Pd/C for reducing dihydropyridines to piperidines, requiring controlled H₂ pressure (e.g., 50 psi) and inert atmospheres .

Key Reaction Optimization Parameters:

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

Methodological Answer:

- 1H/13C-NMR : Essential for confirming stereochemistry and functional groups. For example, 1H-NMR chemical shifts at δ 1.48 ppm confirm tert-butyl groups .

- HPLC-MS : Validates purity (>95% peak area) and molecular ion detection (e.g., [M+H]+ at m/z 446.6) .

- Resolution of Conflicts : Cross-validate with 2D-NMR (COSY, HSQC) or repeat analysis under standardized conditions (e.g., CDCl3 vs. DMSO-d6) .

Q. What purification strategies are recommended for this compound, especially when dealing with by-products from multi-step syntheses?

Methodological Answer:

- Chromatography : Silica gel column chromatography (hexane/EtOAc gradient) resolves tert-butyl esters from polar by-products .

- Recrystallization : Use tert-butyl methyl ether (TBME) for high-purity solids .

- Acid/Base Extraction : Remove unreacted amines or carboxylic acids via pH-selective partitioning .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear respiratory protection, nitrile gloves, and eye/face shields due to irritant properties .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid in deprotection steps) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Assay Standardization : Replicate activity studies under controlled conditions (e.g., HeLa cell viability assays with SRB protocol) .

- Structural Analog Testing : Compare activity of pyrazine vs. pyridine substituents to isolate pharmacophore contributions .

- Meta-Analysis : Aggregate data from multiple studies (e.g., neurotensin receptor binding vs. microtubule depolymerization) to identify trends .

Q. What methodologies are employed to optimize enantiomeric excess in the synthesis of related piperidine-1-carboxylate esters?

Methodological Answer:

Q. How is this compound utilized in the development of targeted drug delivery systems, such as lipid nanoparticles?

Methodological Answer:

- Lipid Nanoparticle Formulation : Passive loading into DPPC:Cholesterol:DSPE-PEG-2000 liposomes via thin-film hydration (60°C, 24 hr) .

- Characterization : TEM/SEM for morphology, DLS for size (100–200 nm), and zeta potential (-20 mV to +30 mV) to assess stability .

Key Nanoparticle Parameters:

| Technique | Purpose | Example Data |

|---|---|---|

| TEM | Morphology analysis | Spherical vesicles, 150 nm |

| DLS | Size distribution | PDI < 0.2 |

| Zeta Potential | Colloidal stability | -15 mV (stable in PBS) |

Q. What computational approaches are used to predict reaction pathways and optimize catalytic systems for synthesizing this compound?

Methodological Answer:

Q. How do structural modifications at specific positions of the piperidine ring affect the compound's pharmacological profile?

Methodological Answer:

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous hydrogenation with immobilized Pd/C catalysts improves scalability (e.g., 50 g batches) .

- Process Analytical Technology (PAT) : In-line FTIR monitors tert-butyl deprotection in real-time to prevent racemization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.